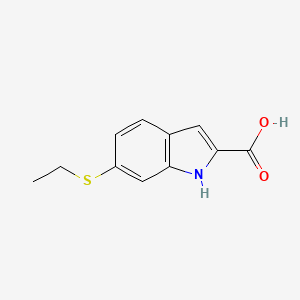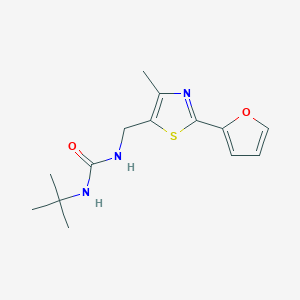
2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidin-3-ylpropane-1,2-diol hydrochloride (PPD) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPD is a derivative of piracetam, a nootropic drug that is known to enhance cognitive function. PPD has been shown to exhibit similar properties and has been studied extensively in recent years. In
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride:
Pharmaceutical Development
2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride is often used in the development of new pharmaceutical compounds. Its unique chemical structure makes it a valuable intermediate in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders. Researchers leverage its properties to create compounds that can modulate neurotransmitter systems, potentially leading to new treatments for conditions such as depression, anxiety, and schizophrenia .
Neurochemical Research
This compound is also significant in neurochemical research. It serves as a tool for studying the mechanisms of neurotransmission and the role of different neurotransmitters in the brain. By using 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride, scientists can investigate how certain chemicals affect brain function, which is crucial for understanding diseases like Parkinson’s and Alzheimer’s .
Biochemical Assays
In biochemical assays, 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride is used as a reagent to detect and quantify various biological molecules. Its reactivity and stability make it suitable for use in assays that require precise measurement of enzyme activity, protein interactions, and other biochemical processes. This application is essential for drug discovery and development, as well as for basic biological research .
Synthetic Organic Chemistry
The compound is valuable in synthetic organic chemistry for the construction of complex molecular architectures. Its functional groups allow for a variety of chemical reactions, making it a versatile building block in the synthesis of more complex molecules. This application is particularly important in the creation of new materials and the development of novel chemical reactions .
Analytical Chemistry
In analytical chemistry, 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride is used as a standard or reference material. Its well-defined chemical properties make it ideal for calibrating instruments and validating analytical methods. This ensures the accuracy and reliability of measurements in various analytical applications, including environmental monitoring and quality control in manufacturing.
Medicinal Chemistry
Medicinal chemists use this compound to design and synthesize new therapeutic agents. Its structure can be modified to enhance the biological activity and selectivity of potential drugs. This application is crucial for the development of new medications with improved efficacy and reduced side effects.
Chemical Biology
In chemical biology, 2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride is employed to study the interactions between small molecules and biological systems. Researchers use it to probe the function of proteins, nucleic acids, and other biomolecules, providing insights into cellular processes and disease mechanisms. This knowledge can lead to the identification of new drug targets and therapeutic strategies .
Material Science
The compound is also explored in material science for the development of new materials with unique properties. Its chemical versatility allows for the creation of polymers, coatings, and other materials with specific characteristics, such as enhanced durability, conductivity, or biocompatibility. These materials have applications in various industries, including electronics, healthcare, and manufacturing .
Propiedades
IUPAC Name |
2-pyrrolidin-3-ylpropane-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(10,5-9)6-2-3-8-4-6;/h6,8-10H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWYIZAPJLAYMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1CCNC1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-3-ylpropane-1,2-diol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2412472.png)
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2412475.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2412478.png)


![1-Methyl-6-oxo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B2412481.png)
![4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2412482.png)
![2-(2-methoxyphenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2412484.png)
![(3As,7aS)-2-(3-azidopropanoyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2412485.png)

![3-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2412489.png)

![2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2412494.png)